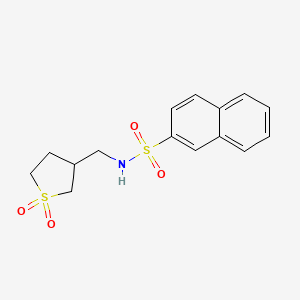

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)naphthalene-2-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been shown to have a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of sulfonamide compounds related to N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)naphthalene-2-sulfonamide. For instance, Sarojini et al. (2012) detailed the synthesis and characterization of a related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), using various techniques like FTIR, NMR, and X-ray diffraction. This study highlighted the importance of understanding the molecular geometry and vibrational frequencies of such compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Enzyme Inhibition Activity

Another area of research involves evaluating the enzyme inhibition activity of sulfonamide derivatives. Abbasi et al. (2015) investigated various sulfonamides derived from dagenan chloride, demonstrating their potential as inhibitors of lipoxygenase and α-glucosidase, which could be significant in developing anti-inflammatory and anti-diabetic drugs (Abbasi, Najm, Rehman, Rasool, Khan, Ashraf, Nasar, & Alam, 2015).

Fluorescence Sensing and Imaging

Compounds like this compound have also been explored for their potential in fluorescence sensing and imaging. Mondal et al. (2015) developed a naphthalene-based sulfonamide Schiff base for detecting Al3+ ions, highlighting its application in intracellular imaging and potential use in antimicrobial activity (Mondal, Bhanja, Ojha, Mondal, Chattopadhyay, & Sinha, 2015).

Application in Fuel Cells

Research by Einsla et al. (2005) investigated sulfonated naphthalene dianhydride-based polyimide copolymers for their potential in proton-exchange-membrane fuel cells. The study focused on various properties like water sorption, proton conductivity, and methanol permeability, essential for efficient fuel cell performance (Einsla, Kim, Hickner, Hong, Hill, Pivovar, & McGrath, 2005).

Waste Water Treatment

Pan et al. (2008) explored the use of a recyclable acrylic ester polymer for the removal of aromatic sulfonates like 2-naphthalene sulfonate from wastewater. This study is significant for environmental remediation, particularly in treating industrial wastewater containing high levels of such compounds (Pan, Zhang, Pan, Qiu, Zhang, Zhang, & Zheng, 2008).

Mecanismo De Acción

Target of Action

The primary target of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide affects various physiological processes. GIRK channels play roles in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

Related compounds have shown improved metabolic stability over prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide can lead to changes in cell excitability, which can have various effects depending on the specific physiological context .

Propiedades

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c17-21(18)8-7-12(11-21)10-16-22(19,20)15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,12,16H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXBARXDZFTCIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2917395.png)

![5-(3,5-Dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole](/img/structure/B2917396.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2917397.png)

![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)

![2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2917407.png)

![2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime]](/img/structure/B2917408.png)

![4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2917409.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2917416.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2917417.png)